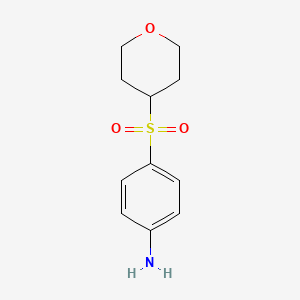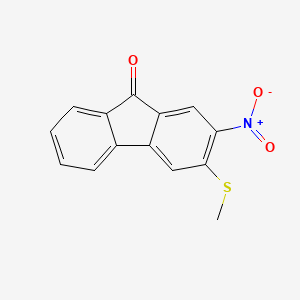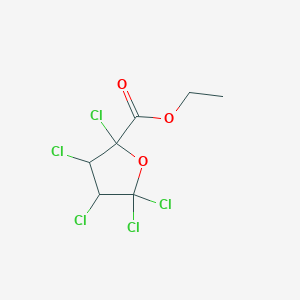
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is a chlorinated oxolane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination process is also common to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated oxolane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.
Aplicaciones Científicas De Investigación
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated oxolane ring can interact with active sites, potentially inhibiting or modifying the activity of target proteins. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentafluorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentabromooxolane-2-carboxylate
Uniqueness
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
89975-49-5 |
|---|---|
Fórmula molecular |
C7H7Cl5O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C7H7Cl5O3/c1-2-14-5(13)6(10)3(8)4(9)7(11,12)15-6/h3-4H,2H2,1H3 |
Clave InChI |
CMNQTSZZNDSUBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(C(C(O1)(Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


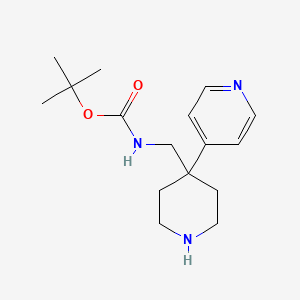
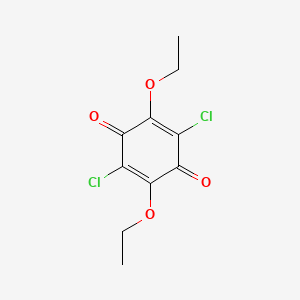
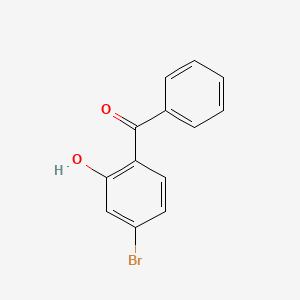
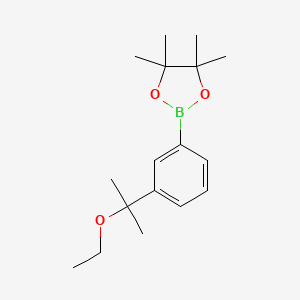
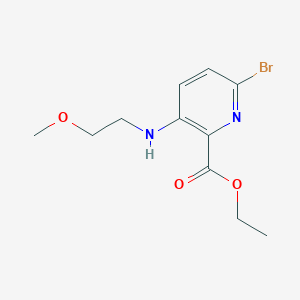
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide;ethanesulfonic acid](/img/structure/B13993668.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)
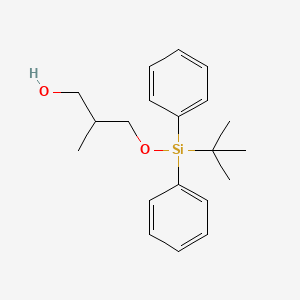
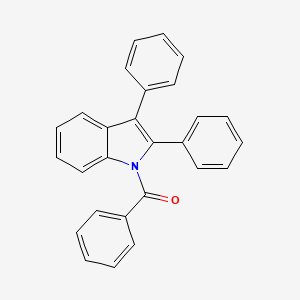
![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)
